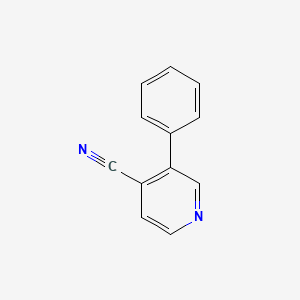

3-Phenylisonicotinonitrile

Description

3-Phenylisonicotinonitrile is an aromatic nitrile compound featuring a pyridine ring substituted with a phenyl group at the 3-position and a nitrile (-CN) group at the 4-position (isonicotinonitrile backbone). The nitrile group enhances reactivity, enabling participation in nucleophilic additions or cyclization reactions, while the phenyl moiety may influence lipophilicity and electronic properties.

Properties

IUPAC Name |

3-phenylpyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-8-11-6-7-14-9-12(11)10-4-2-1-3-5-10/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVUHHJGZJZSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylisonicotinonitrile can be synthesized through several methods. One common route involves the reaction of 3-bromo-4-cyanopyridine with phenylboronic acid in the presence of a palladium catalyst. This reaction is typically carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. This method’s efficiency and relatively mild conditions make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylisonicotinonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of primary amines or other reduced compounds.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Phenylisonicotinonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

Industry: Used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 3-Phenylisonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 3-Phenylisonicotinonitrile | Not provided | C₁₂H₈N₂ | 180.21 (calc.) | 3-phenyl, 4-cyano on pyridine |

| 3-Nitrobenzonitrile | 619-24-9 | C₇H₄N₂O₂ | 148.12 | 3-nitro, 1-cyano on benzene |

| 3-(3-Thienyl)benzonitrile | 870703-81-4 | C₁₁H₇NS | 185.24 | 3-thienyl, 1-cyano on benzene |

| 3-(Pentylamino)benzonitrile | 1021115-47-8 | C₁₂H₁₆N₂ | 188.27 | 3-pentylamino, 1-cyano on benzene |

| Ethyl 3-nitroisonicotinate | 1350989-20-6 | C₈H₈N₂O₄ | 196.16 | 3-nitro, 4-ethoxycarbonyl on pyridine |

| 2-Propylisonicotinonitrile | 33744-19-3 | C₉H₁₀N₂ | 146.19 | 2-propyl, 4-cyano on pyridine |

| 3-(Aminomethyl)picolinonitrile | 1060812-11-4 | C₇H₇N₃ | 133.15 | 3-aminomethyl, 2-cyano on pyridine |

Reactivity and Functional Group Analysis

- Nitrile Group: All compounds contain a nitrile group, but its position (pyridine vs. benzene) and adjacent substituents alter reactivity. For example, this compound’s nitrile is on a pyridine ring, which is more electron-deficient than benzene, enhancing its electrophilicity compared to 3-Nitrobenzonitrile .

- Substituent Effects: Electron-Withdrawing Groups: 3-Nitrobenzonitrile (nitro group) exhibits higher polarity and reactivity in substitution reactions compared to the phenyl group in this compound . Aminoalkyl Chains: 3-(Pentylamino)benzonitrile’s pentylamino group increases basicity and solubility in polar solvents, contrasting with the lipophilic phenyl group .

Biological Activity

3-Phenylisonicotinonitrile (PIN) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of PIN, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of isonicotinonitrile, characterized by the presence of a phenyl group attached to the isonicotinonitrile backbone. The chemical structure can be represented as follows:

Research indicates that PIN exhibits several biological activities, primarily through its interaction with various molecular targets. The key mechanisms include:

- Antioxidant Activity : PIN has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : It inhibits inflammatory mediators such as TNF-α and IL-6, which are crucial in the inflammatory response.

- Anticancer Properties : Studies have demonstrated that PIN can induce apoptosis in cancer cells through the activation of the caspase pathway and inhibition of cell proliferation.

Biological Activity Overview

The following table summarizes the biological activities of this compound based on recent studies:

Study 1: Anti-inflammatory Activity

A study conducted on rat-derived chondrocytes demonstrated that PIN significantly reduced levels of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) at concentrations ranging from 10 to 20 µM. This suggests its potential utility in treating inflammatory diseases like arthritis .

Study 2: Anticancer Potential

In a recent investigation involving various cancer cell lines, PIN exhibited potent anticancer activity by inducing apoptosis through mitochondrial pathways. The study highlighted that treatment with PIN led to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating its potential as a therapeutic agent against cancer .

Study 3: Antioxidant Properties

Another research focused on the antioxidant capabilities of PIN revealed that it effectively scavenged reactive oxygen species (ROS) in cellular models. The compound's ability to enhance the expression of antioxidant enzymes suggests its role in mitigating oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.